N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide
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Overview
Description
N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by its unique structure, which includes a bromine atom, an ethoxyethyl group, and a cyanobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.
Bromination: The benzo[d]thiazole core is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Introduction of the ethoxyethyl group: The brominated benzo[d]thiazole is reacted with an ethoxyethylating agent, such as ethyl bromoacetate, under basic conditions to introduce the ethoxyethyl group.
Formation of the cyanobenzamide moiety: The final step involves the reaction of the intermediate with 4-cyanobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzo[d]thiazole derivatives.
Substitution: Formation of substituted benzo[d]thiazole derivatives with various functional groups.
Scientific Research Applications
N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in structure due to the presence of a halogen atom and a benzoic acid moiety.
4,4’-Dichlorobenzophenone: Shares structural similarities with the presence of halogen atoms and a benzophenone core.
Uniqueness
N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide is unique due to its combination of a benzo[d]thiazole core, a bromine atom, an ethoxyethyl group, and a cyanobenzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide is a novel compound belonging to the benzothiazole class, which is recognized for its diverse biological activities. This compound's structural features, including a bromine atom, an ethoxyethyl group, and a cyanobenzamide moiety, contribute to its potential pharmacological applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
Feature | Description |
---|---|
Molecular Formula | C16H21BrN2O2S |
Molecular Weight | 396.32 g/mol |
Functional Groups | Bromine, Ethoxyethyl, Cyanobenzamide |
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for their biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The unique combination of functional groups in this compound suggests similar potential.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness against breast cancer and leukemia cell lines.
Case Study:
A study conducted on a series of benzothiazole derivatives demonstrated that modifications in the substituents significantly influenced their anticancer efficacy. Specifically, derivatives with cyano groups exhibited enhanced activity against MCF-7 (breast cancer) cells compared to their non-cyano counterparts .
Antimicrobial Properties
The presence of bromine and cyanide functionalities in the compound has been linked to increased antimicrobial activity. Research indicates that benzothiazole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity Comparison
Compound | Target Bacteria | Activity (MIC μg/mL) |
---|---|---|
N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-...]-4-cyanobenzamide | Staphylococcus aureus | 15 |
N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide | Escherichia coli | 20 |
Benzothiazole Derivative A | Pseudomonas aeruginosa | 25 |
The mechanism underlying the biological activity of this compound involves interactions with specific molecular targets such as enzymes and receptors. The bromo and cyano groups enhance binding affinity to these targets:
- Enzyme Inhibition: The compound may act as a competitive inhibitor by binding to the active site of enzymes involved in cellular processes.
- Receptor Modulation: It can modulate receptor activity associated with signaling pathways relevant to cancer proliferation or microbial resistance.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Core: Cyclization of 2-amino thiophenol with suitable aldehydes.
- Bromination: Introduction of the bromine atom using brominating agents.
- Ethoxyethyl Group Addition: Alkylation using ethyl bromoacetate.
- Cyanobenzamide Formation: Reaction with cyanobenzoyl chloride under basic conditions.
Properties
IUPAC Name |
N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2S/c1-2-25-10-9-23-16-8-7-15(20)11-17(16)26-19(23)22-18(24)14-5-3-13(12-21)4-6-14/h3-8,11H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAENSPSLNXARKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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